α-Chymotrypsin Catalytic Efficiency vs. Valine Analog
In a direct head-to-head comparison under identical conditions, the methyl ester of acetyl-L-norvaline (Ac-L-Nva-OMe) exhibits a catalytic efficiency (k₀/K₀) for α-chymotrypsin-catalyzed hydrolysis that exceeds that of the corresponding valine derivative (Ac-L-Val-OMe) by approximately 564-fold . The large difference is driven primarily by a ~68-fold higher turnover number (k₀: 10.2 vs. 0.151 s⁻¹) and a ~32-fold larger Michaelis constant (K₀: 2.70 vs. 0.084 mM), consistent with reduced steric hindrance from the linear n-propyl side chain relative to the β-branched isopropyl side chain of valine . The authors concluded that 'the acetyl-L-norvaline derivative is at least several hundred times more reactive than the comparable ester of acetyl-L-valine' and that β-branching in the side-chain or ester component diminishes substrate reactivity through shielding of the carbonyl group .
| Evidence Dimension | α-Chymotrypsin catalytic efficiency (k₀/K₀, M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | Ac-L-Nva-OMe: k₀ = 10.2 ± 0.9 s⁻¹, K₀ = 2.70 ± 0.17 mM, k₀/K₀ = 265.3 M⁻¹s⁻¹ |
| Comparator Or Baseline | Ac-L-Val-OMe: k₀ = 0.151 ± 0.007 s⁻¹, K₀ = 0.084 ± 0.007 mM, k₀/K₀ = 0.47 M⁻¹s⁻¹ |
| Quantified Difference | k₀/K₀(Nva)/k₀/K₀(Val) ≈ 564; K₀(Nva)/K₀(Val) > 10 |
| Conditions | Aqueous solution, 25.0 °C, pH 7.90, 0.10 M NaCl; bovine α-chymotrypsin |
Why This Matters
For any laboratory using N-acetyl amino acid methyl esters as chymotrypsin substrates, Ac-Nva-OMe provides a ~564-fold wider dynamic range in catalytic efficiency than Ac-Val-OMe, enabling assays where the valine analog would be too sluggish to yield measurable rates; procurement decisions must therefore distinguish between these two compounds rather than treating them as interchangeable.
- [1] Jones, J.B.; Niemann, C. The α-Chymotrypsin Catalyzed Hydrolysis of Several Esters of Acetyl-L-Norvaline. Biochemistry 1962, 1(6), 1093–1097. View Source
